molecular formula C17H21N3O3 B2919095 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-05-9

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2919095
CAS No.: 886894-05-9
M. Wt: 315.373
InChI Key: ZFHFNTZNOGLWQN-UHFFFAOYSA-N
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Description

2-Hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886894-05-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C17H21N3O3 and a molecular weight of 315.37 g/mol, this compound belongs to a class of tricarbonylmethane heterocyclic derivatives that have demonstrated significant research value in medicinal chemistry. Primary pharmacological screening using the standard model of "acetic acid writhing" has indicated that this compound and its structural analogues exhibit notable analgesic properties . The compound is a subject of interest due to the principle of bioisosterism; the 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine nucleus is considered a bioisostere of the 4-hydroxyquinolin-2-one nucleus, a structure found in other effective analgesic agents . This relationship suggests a similar mechanism of action, potentially involving interaction with biological targets relevant to pain pathways, making it a valuable scaffold for the design and synthesis of new analgesic candidates . The structure of this carboxamide derivative has been confirmed by elemental analysis and 1H NMR spectroscopy . It is intended for use in non-clinical laboratory studies to further investigate structure-activity relationships, optimize its pharmacological profile, and elucidate its precise mechanism of action. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-6-3-4-8-12(10)18-15(21)13-16(22)19-14-11(2)7-5-9-20(14)17(13)23/h5,7,9-10,12,22H,3-4,6,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFNTZNOGLWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a derivative of pyrido[1,2-a]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 278.32 g/mol
  • Functional Groups : Hydroxy group, carboxamide group, and a pyrido-pyrimidine core.

Antiproliferative Activity

Recent studies have indicated that compounds similar to 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antiproliferative properties against various cancer cell lines. For instance, related pyrido[1,2-a]pyrimidines have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, suggesting that structural modifications can enhance their potency .

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:

  • Inhibition of Human Leukocyte Elastase (HLE) : Some derivatives have been identified as potent inhibitors of HLE, which plays a role in inflammatory processes and tissue remodeling. The inhibition constant (K(i)) for these compounds can be as low as 0.0168 nM, indicating high affinity .

Antioxidative Activity

Antioxidative properties are also notable among related compounds. Studies have shown that certain derivatives possess significant antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in cancer progression .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (μM)Observations
Compound AMCF-73.1Strong antiproliferative activity
SSR69071HLE0.0168Potent HLE inhibitor
Compound BHCT1164.8Significant antioxidative activity

Clinical Implications

The biological activities of 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suggest potential therapeutic applications in oncology and inflammatory diseases. The ability to inhibit elastase may offer benefits in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Comparison with Similar Compounds

Key Observations :

  • Methyl Position : Methyl at position 9 (target) vs. position 6 (gastroprotective analogues) alters the spatial orientation of the core, impacting receptor binding .
  • Heteroatom Inclusion : Thiazole-containing analogues introduce sulfur, which may influence electronic interactions and metabolic stability .

Key Findings :

  • Activity Diversification: Minor structural changes redirect therapeutic applications. For example, fluorobenzyl substituents favor antimalarial activity, while cyclopentyl groups align with gastroprotection .
  • Bioisosterism: The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-ones, retaining analgesic activity but with modified pharmacokinetics due to the fused ring system .
2.3. Physicochemical and Pharmacokinetic Properties
Property Target Compound N-Benzyl Analogue N-Thiazolyl Analogue
LogP ~3.1 (estimated) ~2.8 ~2.5
Solubility Low (cyclohexyl) Moderate (benzyl) Moderate (thiazole)
Metabolic Stability High (steric shielding) Moderate Low (thiazole oxidation)

Insights :

  • The 2-methylcyclohexyl group in the target compound improves metabolic stability by shielding labile sites but reduces solubility, necessitating formulation optimization .
  • Thiazole-containing analogues may face faster clearance due to sulfur oxidation .

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